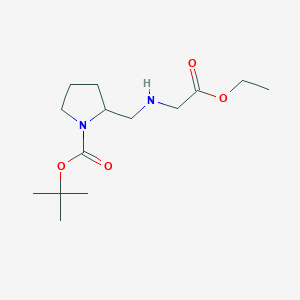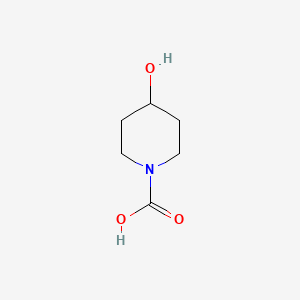
tert-Butyl 2-(((2-ethoxy-2-oxoethyl)amino)methyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(((2-ethoxy-2-oxoethyl)amino)methyl)pyrrolidine-1-carboxylate is a complex organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butyl ester group and an ethoxy-oxoethylamino moiety. Its unique structure makes it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(((2-ethoxy-2-oxoethyl)amino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-aminomethylpyrrolidine-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(((2-ethoxy-2-oxoethyl)amino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 2-(((2-ethoxy-2-oxoethyl)amino)methyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is used in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its versatility makes it a key component in the manufacture of various products .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(((2-ethoxy-2-oxoethyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and the nature of the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl (2-ethoxy-2-oxoethyl)glycinate
Uniqueness
tert-Butyl 2-(((2-ethoxy-2-oxoethyl)amino)methyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C14H26N2O4 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
tert-butyl 2-[[(2-ethoxy-2-oxoethyl)amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)10-15-9-11-7-6-8-16(11)13(18)20-14(2,3)4/h11,15H,5-10H2,1-4H3 |
Clave InChI |
INWBDRSUWIRVHB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNCC1CCCN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)







